Verlukast-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Verlukast-d6, also known as MK-679-d6 or L 668019-d6, is a deuterium-labeled derivative of Verlukast. Verlukast is a potent, selective, and orally active antagonist of leukotriene receptors, which are involved in inflammatory processes. This compound has significant potential for research in asthma and other inflammatory conditions .

准备方法

The preparation of Verlukast-d6 typically involves the introduction of deuterium atoms into the Verlukast molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents. The specific synthetic routes and reaction conditions may vary, but the goal is to replace hydrogen atoms with deuterium to create a stable isotope-labeled compound .

化学反应分析

Verlukast-d6 undergoes similar chemical reactions as Verlukast due to the similarity in chemical properties between deuterium and hydrogen. These reactions include:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions are typically deuterium-labeled derivatives of the original products .

科学研究应用

Verlukast-d6 is primarily used as an internal standard in mass spectrometry-based analytical techniques. This allows for the accurate quantification of Verlukast and its metabolites in biological samples. Additionally, this compound is used in research related to asthma and other inflammatory diseases due to its role as a leukotriene receptor antagonist .

作用机制

Verlukast-d6, like Verlukast, exerts its effects by blocking leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). This inhibition prevents leukotrienes from binding to their receptors, thereby reducing inflammation and bronchoconstriction in conditions such as asthma. The molecular targets involved include leukotriene receptors, which play a crucial role in the inflammatory pathway .

相似化合物的比较

Verlukast-d6 is similar to other leukotriene receptor antagonists such as Montelukast and Zafirlukast. its uniqueness lies in the deuterium labeling, which provides advantages in analytical studies by serving as a stable isotope-labeled internal standard. This labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometry analyses .

Similar Compounds

Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.

Zafirlukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.

Pranlukast: Another leukotriene receptor antagonist used in the management of asthma

生物活性

Verlukast-d6, also known as MK-679-d6, is a deuterated analog of verlukast, a potent leukotriene receptor antagonist primarily researched for its potential in treating asthma and related respiratory conditions. This article examines the biological activity of this compound, focusing on its pharmacodynamics, metabolism, and therapeutic implications.

Overview of this compound

This compound is designed to enhance the pharmacological profile of its parent compound, verlukast. It selectively inhibits leukotriene D4 (LTD4) binding, which is crucial in mediating bronchoconstriction and inflammation in asthma. The compound's structure includes a styryl quinoline backbone that contributes to its activity against leukotriene receptors.

Chemical Structure

The chemical formula for this compound is as follows:

- Molecular Formula : C₁₉H₁₈ClN₃O₄S

- Molecular Weight : 421.88 g/mol

Pharmacodynamics

This compound exhibits a high affinity for leukotriene receptors:

- IC50 Values :

- Guinea-pig lung homogenates: 3.1 nM

- Human lung homogenates: 8.0 nM

- U937 cell membranes: 10.7 nM

These values indicate that this compound is significantly more effective than many existing leukotriene antagonists.

This compound functions by blocking the action of leukotrienes, specifically LTD4, which are inflammatory mediators involved in bronchoconstriction. The antagonism of these receptors leads to:

- Reduction in bronchoconstriction : Studies show that both intravenous and aerosolized forms of this compound can effectively prevent bronchoconstriction induced by leukotrienes in animal models.

- Inhibition of inflammatory responses : By blocking leukotriene receptors, this compound reduces inflammation associated with asthma exacerbations.

Metabolism and Biotransformation

The metabolic pathway of this compound has been characterized through various studies:

- Conjugation with Glutathione : Verlukast undergoes conjugation with glutathione (GSH), forming metabolites that are excreted via bile. Approximately 16.5% of an administered dose is recovered as GSH conjugates within four hours post-administration .

- Enzymatic Activity : The conjugation process is enzyme-catalyzed, with apparent KM and Vmax values determined through Lineweaver-Burk analysis being 107 ± 22 pM and 0.66 ± 0.22 nmol/min/mg protein respectively .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

- Study on Guinea Pigs : In a controlled study, guinea pigs treated with intraduodenal this compound showed significant antagonism of bronchoconstriction induced by LTD4, supporting its potential use in clinical settings .

- Human Trials : Early-phase clinical trials have demonstrated that oral administration of this compound effectively reduces airway hyperresponsiveness in asthmatic patients without significant adverse effects .

Comparative Analysis with Other Leukotriene Antagonists

| Compound | IC50 (nM) | Route of Administration | Primary Indication |

|---|---|---|---|

| This compound | 3.1 | Oral / Inhalation | Asthma |

| Montelukast | 5.0 | Oral | Asthma |

| Zafirlukast | 10.0 | Oral | Asthma |

This table illustrates that this compound has a competitive edge in potency compared to other well-known leukotriene antagonists.

属性

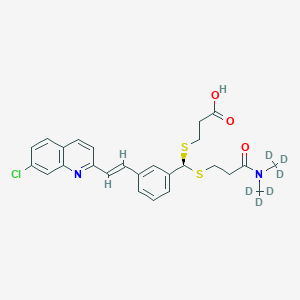

IUPAC Name |

3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUZQJFHDNNPFG-KHHVWKNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。